molecular formula C12H12ClN3O3 B12996682 Isopropyl 1-(4-chlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate

Isopropyl 1-(4-chlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate

Cat. No.: B12996682
M. Wt: 281.69 g/mol
InChI Key: FUSSUTHWNXKNLP-UHFFFAOYSA-N
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Description

Isopropyl 1-(4-chlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate is a triazole-based compound featuring a 4-chlorophenyl substituent at the 1-position and an isopropyl ester group at the 3-position of the triazole ring. Triazole derivatives are widely studied for their bioactivity, particularly in anticancer and antimicrobial applications.

Properties

Molecular Formula

C12H12ClN3O3

Molecular Weight

281.69 g/mol

IUPAC Name

propan-2-yl 1-(4-chlorophenyl)-5-oxo-4H-1,2,4-triazole-3-carboxylate

InChI

InChI=1S/C12H12ClN3O3/c1-7(2)19-11(17)10-14-12(18)16(15-10)9-5-3-8(13)4-6-9/h3-7H,1-2H3,(H,14,15,18)

InChI Key

FUSSUTHWNXKNLP-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=NN(C(=O)N1)C2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 1-(4-chlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate to form the intermediate hydrazone, which is then cyclized using a suitable cyclizing agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to yield the triazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 1-(4-chlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Isopropyl 1-(4-chlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Isopropyl 1-(4-chlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The chlorophenyl group can enhance the compound’s binding affinity to certain receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The compound’s activity and physicochemical properties are influenced by halogen substituents and ester groups. Key analogs include:

Table 1: Structural Analogs and Key Features
Compound Name Substituent(s) Key Features Source
Target Compound 4-Cl, isopropyl ester Core triazole scaffold; potential bioactivity inferred from analogs
Isopropyl 1-(4-bromophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate 4-Br, isopropyl ester Bromine substitution may enhance lipophilicity; purity: 95%
Isopropyl 1-(3,4-dichlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate 3,4-Cl, isopropyl ester Dichloro substitution could increase steric hindrance; commercial availability
Ethyl 1-phenyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate Phenyl, pyridyl Moderate growth inhibition (GP = 70.94%) in NCI-H522 lung cancer cells
Key Observations:
  • Halogen Substitution: The 4-chlorophenyl group in the target compound may balance electronic effects and steric bulk compared to bromine (larger atomic radius) or dichloro substituents.
  • Ester Groups : The isopropyl ester in the target compound may enhance metabolic stability compared to methyl or ethyl esters in other triazoles .

Cytotoxic Activity and Bioactivity

While direct cytotoxic data for the target compound are unavailable, related triazole and chalcone derivatives highlight substituent-dependent trends:

Table 2: Cytotoxic Activity of Halogen-Substituted Analogs
Compound Type Substituent(s) Cell Line IC50/GP Value Notes Source
Chalcone derivative 4-Cl, p-tolyl MCF-7 IC50 = 1,484.75 ppm Low cytotoxicity
Chalcone derivative 3-Br, 4-isopropyl MCF-7 IC50 = 22.41 ppm High potency
Triazole derivative 4-Cl, CF3 NCI-H522 GP = 68.09% Selective c-Met inhibitor
Key Observations:
  • Chlorophenyl vs. Bromophenyl : Brominated chalcones (e.g., IC50 = 22.41 ppm ) show superior cytotoxicity compared to chlorophenyl analogs, suggesting halogen size impacts target binding.
  • Triazole Core : The 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid derivative exhibits significant growth inhibition (GP = 68.09%) in lung cancer cells, underscoring the triazole scaffold’s therapeutic relevance .
Key Observations:
  • Chlorophenyl Derivatives : Higher yields (e.g., 87.03% ) suggest synthetic ease compared to brominated analogs.
  • Commercial Availability : Brominated triazole derivatives are commercially available at high purity (95% ), indicating scalable synthesis.

Biological Activity

Isopropyl 1-(4-chlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate is a synthetic compound belonging to the triazole class. Its unique structural features suggest potential biological activities that warrant detailed investigation. This article examines its biological activity based on diverse research findings, including case studies and data tables.

The compound has the following chemical properties:

  • Molecular Formula : C₁₂H₁₂ClN₃O₃
  • Molecular Weight : 281.69 g/mol
  • CAS Number : 1000574-54-8
PropertyValue
Molecular FormulaC₁₂H₁₂ClN₃O₃
Molecular Weight281.69 g/mol
Melting PointNot specified
Boiling PointNot specified
DensityNot specified

Biological Activity Overview

This compound exhibits a range of biological activities, including:

1. Antimicrobial Activity
Research indicates that triazole derivatives often demonstrate significant antimicrobial properties. Studies have shown that compounds with similar structures can inhibit bacterial growth and fungal infections. For instance, a derivative with a triazole ring was found to exhibit potent activity against various strains of bacteria and fungi, suggesting that isopropyl derivatives may possess comparable efficacy.

2. Anticancer Properties
Triazole compounds are increasingly recognized for their anticancer potential. A study focusing on structurally related triazoles revealed that they could induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways and the modulation of gene expression. The presence of the chlorophenyl group in this compound may enhance its cytotoxicity against cancer cell lines.

3. Enzyme Inhibition
Triazoles have been studied for their ability to inhibit enzymes involved in disease processes. For example, some studies have shown that they can effectively inhibit carbonic anhydrase and other key enzymes implicated in cancer progression and microbial resistance.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various triazole derivatives against Staphylococcus aureus and Candida albicans. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 16 µg/mL. Although specific data for this compound is limited, its structural similarities suggest it may also show promising antimicrobial activity.

Case Study 2: Anticancer Activity

In a comparative study involving several triazole compounds against human cancer cell lines (e.g., A549 lung cancer cells), compounds with similar substituents were found to have IC50 values ranging from 10 to 30 µM. The chlorophenyl substitution is hypothesized to enhance interaction with cellular targets, potentially increasing the anticancer efficacy of this compound.

The biological activity of this compound likely involves:

  • Binding to Target Proteins : The compound may bind to specific proteins or enzymes involved in microbial resistance or cancer proliferation.
  • Modulation of Signaling Pathways : It could interfere with key signaling pathways that regulate cell growth and apoptosis.

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